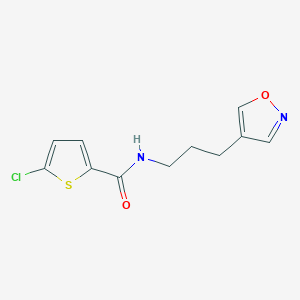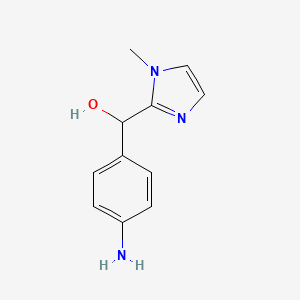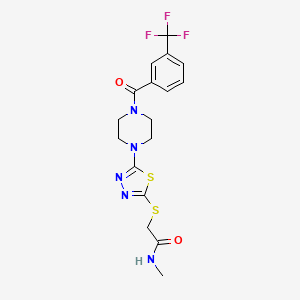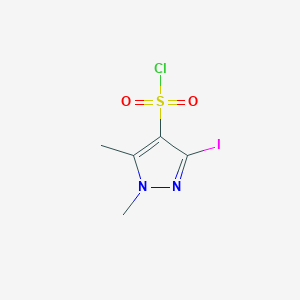![molecular formula C12H13N3O B2379851 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol CAS No. 81261-83-8](/img/structure/B2379851.png)
3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol” is a chemical compound . It is also known as AldrichCPR .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, pyrimidine Schiff base ligand 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol was synthesized from 2-amino-4,6-dimethylpyrimidine dissolved in ethanol .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C12H13N3O .Applications De Recherche Scientifique
1. Complex Formation and Stability
3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol has been studied for its ability to form complexes with other compounds. For example, research shows that it can lead to the formation of stable complexes with phenols, which exist due to a system of intermolecular hydrogen bonds. These complexes are stable at high temperatures, exhibiting endothermic effects during melting and thermolysis (Erkin et al., 2017).
2. Crystal Structure Analysis
The compound's crystal structure has been analyzed, revealing its potential for synthesis and characterization in different forms. Studies have detailed its synthesis and characterized it through various techniques, such as Infrared, Nuclear Magnetic Resonance, and Ultraviolet–visible spectroscopy, as well as X-ray single crystal diffraction (Yılmaz et al., 2020).
3. Synthetic Utility in Peptide and Peptidomimic Synthesis
The synthetic utility of derivatives of this compound in peptide and peptidomimic synthesis has been explored. Studies have shown that specific derivatives can be synthesized on a multigram scale, demonstrating their potential for broader applications in organic chemistry (Bovy & Rico, 1993).
4. Antioxidant Properties
There is evidence of antioxidant properties in derivatives of this compound. Research into synthesizing specific derivatives has shown their effectiveness as phenolic chain-breaking antioxidants, indicating potential applications in oxidative stress-related fields (Wijtmans et al., 2004).
Propriétés
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-6-9(2)14-12(13-8)15-10-4-3-5-11(16)7-10/h3-7,16H,1-2H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDRMBWIBILLLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC(=CC=C2)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Fluorophenyl)methoxy]benzohydrazide](/img/structure/B2379768.png)


![5-bromo-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2379774.png)

![N-[(3-chlorophenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2379777.png)

![7-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2379780.png)


![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2379786.png)
![4-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2379787.png)
![2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-phenylethanone](/img/structure/B2379789.png)
![5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2379790.png)